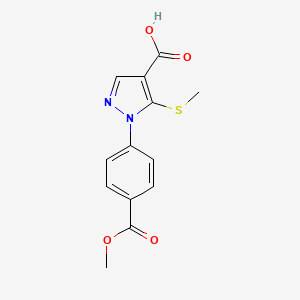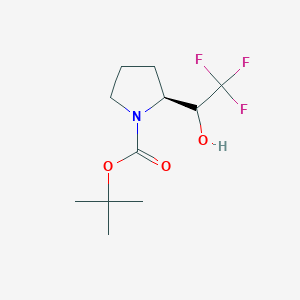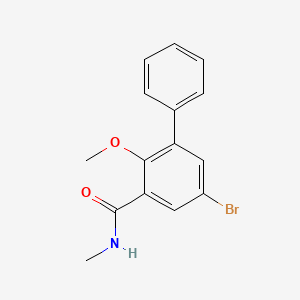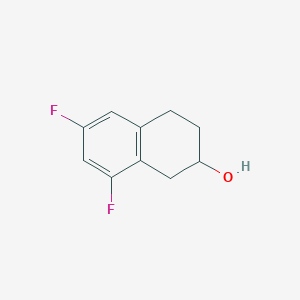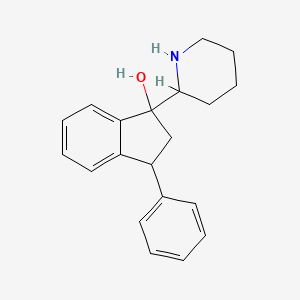
2,6,10-Trimethylhexadecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6,10-Trimethylhexadecane is an organic compound with the molecular formula C19H40. It is a branched alkane, specifically a trimethyl-substituted hexadecane. This compound is known for its unique structure, which includes three methyl groups attached to the hexadecane chain at positions 2, 6, and 10. It is often used in various industrial applications due to its chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6,10-Trimethylhexadecane can be achieved through several methods. One common approach involves the alkylation of hexadecane with methylating agents under specific conditions. The reaction typically requires a catalyst, such as aluminum chloride, and is carried out at elevated temperatures to ensure the proper substitution of methyl groups at the desired positions.
Industrial Production Methods
In an industrial setting, the production of this compound often involves the use of large-scale reactors and continuous flow systems. The process may include the hydrogenation of precursor compounds followed by selective methylation. The reaction conditions are carefully controlled to maximize yield and purity, with temperature, pressure, and catalyst concentration being key parameters.
Chemical Reactions Analysis
Types of Reactions
2,6,10-Trimethylhexadecane undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromic acid, leading to the formation of alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, such as palladium or platinum, to produce alkanes.
Substitution: Halogenation reactions, where halogens like chlorine or bromine replace hydrogen atoms, are common. These reactions often require light or heat to proceed.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromic acid
Reducing Agents: Hydrogen gas, palladium or platinum catalysts
Halogenating Agents: Chlorine, bromine
Major Products Formed
Oxidation: Alcohols, ketones, carboxylic acids
Reduction: Alkanes
Substitution: Halogenated alkanes
Scientific Research Applications
2,6,10-Trimethylhexadecane has several applications in scientific research:
Chemistry: It is used as a reference compound in chromatographic studies and as a standard in mass spectrometry.
Biology: The compound is studied for its potential effects on biological membranes and its role in lipid metabolism.
Medicine: Research is ongoing to explore its potential as a biomarker for certain diseases and its interactions with pharmaceutical compounds.
Industry: It is used as a solvent, lubricant, and in the formulation of specialty chemicals.
Mechanism of Action
The mechanism of action of 2,6,10-Trimethylhexadecane involves its interaction with various molecular targets. In biological systems, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. Its hydrophobic nature allows it to interact with non-polar regions of proteins and other biomolecules, potentially influencing their function and stability.
Comparison with Similar Compounds
Similar Compounds
Hexadecane: A straight-chain alkane with the formula C16H34.
2,6-Dimethylhexadecane: A branched alkane with two methyl groups at positions 2 and 6.
2,6,10-Trimethyldodecane: A shorter chain alkane with three methyl groups at positions 2, 6, and 10.
Uniqueness
2,6,10-Trimethylhexadecane is unique due to its specific branching pattern, which imparts distinct physical and chemical properties. Its higher molecular weight and branching contribute to its stability and lower reactivity compared to straight-chain alkanes. This makes it particularly useful in applications requiring non-reactive and stable compounds.
Properties
CAS No. |
55000-52-7 |
|---|---|
Molecular Formula |
C19H40 |
Molecular Weight |
268.5 g/mol |
IUPAC Name |
2,6,10-trimethylhexadecane |
InChI |
InChI=1S/C19H40/c1-6-7-8-9-13-18(4)15-11-16-19(5)14-10-12-17(2)3/h17-19H,6-16H2,1-5H3 |
InChI Key |
MHLZUZMLIFKALI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(C)CCCC(C)CCCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


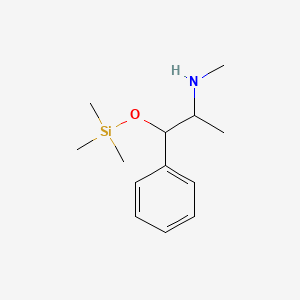

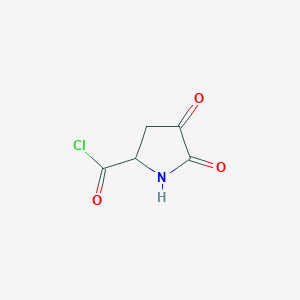
![2-[(2-methyl-1-naphthalenyl)oxy]Acetic acid](/img/structure/B13942010.png)

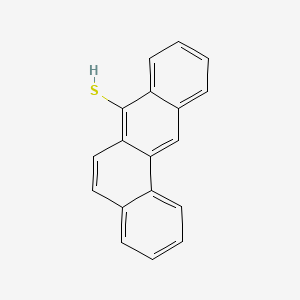
![Benzoic acid, 5-bromo-2-[[[[2-(4-chlorophenoxy)acetyl]amino]thioxomethyl]amino]-](/img/structure/B13942025.png)
